![molecular formula C12H9N3O2S2 B2359022 6-(Benzylsulfanyl)-5-nitroimidazo[2,1-b][1,3]thiazole CAS No. 343376-22-7](/img/structure/B2359022.png)
6-(Benzylsulfanyl)-5-nitroimidazo[2,1-b][1,3]thiazole
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Overview
Description
“6-(Benzylsulfanyl)-5-nitroimidazo[2,1-b][1,3]thiazole” is a compound that belongs to the class of thiazoles . Thiazoles are a group of heterocyclic organic compounds that have a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . They are known for their diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .
Synthesis Analysis
The synthesis of thiazole derivatives, including “6-(Benzylsulfanyl)-5-nitroimidazo[2,1-b][1,3]thiazole”, involves cyclocondensation between 2-aminothiazole and an α-halogenated carbonyl compound . The process can be catalyzed by various catalysts, including copper and palladium . A green synthesis approach using ZnO nanoparticles as a catalyst has also been reported .
Molecular Structure Analysis
The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .
Chemical Reactions Analysis
Thiazoles, including “6-(Benzylsulfanyl)-5-nitroimidazo[2,1-b][1,3]thiazole”, can undergo various chemical reactions. They can be functionalized at different positions to generate new molecules with potent biological activities .
Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .
Scientific Research Applications
Antibacterial Activity
Thiazole derivatives have been shown to possess significant antibacterial properties. The compound “6-(Benzylsulfanyl)-5-nitroimidazo[2,1-b][1,3]thiazole” can be explored for its efficacy against various bacterial strains. For instance, similar compounds have demonstrated good activities towards Gram-negative E. coli and Gram-positive S. aureus, suggesting potential for this compound as well .
Antioxidant Properties
The antioxidant capacity of thiazole compounds is another area of interest. They can scavenge free radicals, which are harmful to biological systems. Compounds with thiazole moieties have shown better DPPH radical scavenging potency compared to ascorbic acid, indicating that “6-(Benzylsulfanyl)-5-nitroimidazo[2,1-b][1,3]thiazole” could also be a promising antioxidant agent .
Anticancer Potential
Thiazole derivatives have been identified with antiproliferative activities, making them candidates for cancer therapy. The interaction of thiazole compounds with DNA gyrase B, an enzyme involved in DNA replication, suggests that they could inhibit cancer cell growth by interfering with DNA synthesis .
Anti-Inflammatory Uses
The anti-inflammatory activity of thiazole derivatives is well-documented. They can modulate the activity of enzymes involved in inflammation, providing relief from inflammatory conditions. This compound could be studied further for its potential to treat diseases characterized by inflammation .
Enzyme Modulation
Thiazole compounds have the ability to modulate the activity of various enzymes involved in metabolism. This property can be harnessed for therapeutic applications, such as treating metabolic disorders or diseases where enzyme activity is dysregulated .
Photographic Sensitizers
Thiazoles are known to be used in photographic sensitizers due to their unique chemical properties. “6-(Benzylsulfanyl)-5-nitroimidazo[2,1-b][1,3]thiazole” could be explored for its potential application in the development of new photographic materials or improvement of existing ones .
Safety and Hazards
The safety data sheet for a similar compound, “6-(benzylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbonitrile”, indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to handle the compound with appropriate protective equipment and to avoid breathing its dust, fume, gas, mist, vapors, or spray .
Mechanism of Action
Target of Action
Thiazole derivatives have been reported to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
Some thiazole derivatives have been reported to exhibit membrane perturbing and intracellular modes of action due to binding with dna .
Biochemical Pathways
Thiazole derivatives have been reported to interact with various biochemical pathways, leading to their diverse biological activities .
Result of Action
Thiazole derivatives have been reported to exhibit diverse biological activities, suggesting a range of potential molecular and cellular effects .
properties
IUPAC Name |
6-benzylsulfanyl-5-nitroimidazo[2,1-b][1,3]thiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O2S2/c16-15(17)11-10(13-12-14(11)6-7-18-12)19-8-9-4-2-1-3-5-9/h1-7H,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLYKLGGJVVEYDK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=C(N3C=CSC3=N2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Benzylsulfanyl)-5-nitroimidazo[2,1-b][1,3]thiazole |
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